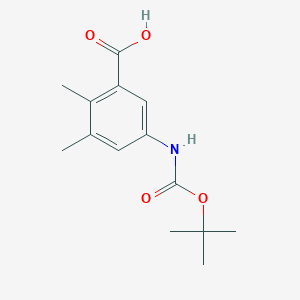![molecular formula C22H30N2O5 B13578422 1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)
1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
-
Formation of the Spirocyclic Core:
Starting Materials: Benzylamine, tert-butyl acrylate, and methyl 3-oxobutanoate.
Reaction Conditions: The initial step involves a [3+2] cycloaddition reaction under reflux conditions in the presence of a suitable catalyst such as a Lewis acid (e.g., BF3·OEt2).
-
Functional Group Transformations:
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride (t-BuCl) and a strong base such as sodium hydride (NaH).
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide (NaN3) to introduce azido groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaN3 in DMF (dimethylformamide) solvent.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of azido-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a scaffold in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Spirocyclic Compounds: Such as spirooxindoles and spirotetrahydroquinolines.
Benzyl Derivatives: Compounds like benzylpiperazines and benzylisoquinolines.
Uniqueness: 1-O’-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3’-azetidine]-1’,6a-dicarboxylate is unique due to its specific spirocyclic framework, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H30N2O5 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-20(2,3)29-19(26)24-13-22(14-24)17-11-23(10-16-8-6-5-7-9-16)12-21(17,15-28-22)18(25)27-4/h5-9,17H,10-15H2,1-4H3/t17-,21+/m0/s1 |
InChI-Schlüssel |
XNRNHQPTDMHWCE-LAUBAEHRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CN(C[C@]3(CO2)C(=O)OC)CC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CN(CC3(CO2)C(=O)OC)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



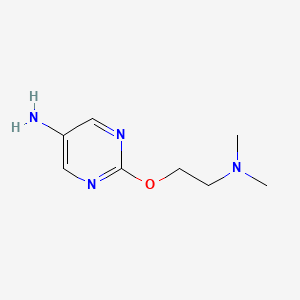
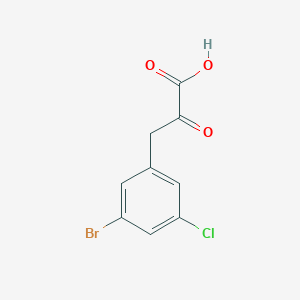
aminehydrochloride](/img/structure/B13578363.png)

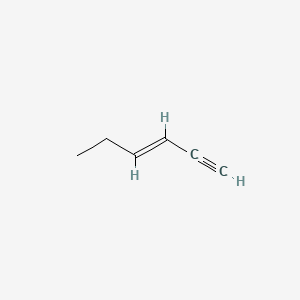
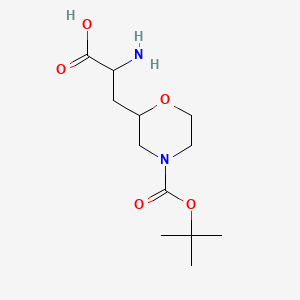
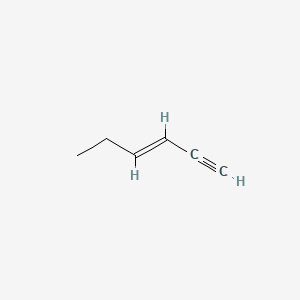

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)

![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
